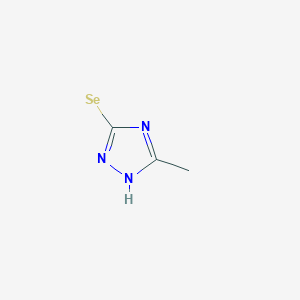

3H-1,2,4-Triazole-3-selone, 1,2-dihydro-5-methyl-

Description

3H-1,2,4-Triazole-3-selone, 1,2-dihydro-5-methyl- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a selone (C=Se) group at position 3 and a methyl group at position 3. Its 1,2-dihydro configuration reduces aromaticity, enhancing reactivity at the selone moiety.

Properties

CAS No. |

33144-86-4 |

|---|---|

Molecular Formula |

C3H4N3Se |

Molecular Weight |

161.06 g/mol |

InChI |

InChI=1S/C3H4N3Se/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,6) |

InChI Key |

ABTVTAOYIAFGNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)[Se] |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

Although direct preparation methods for the selone derivative are less commonly reported, the synthesis of closely related 3-thione analogues provides a foundation. The method below adapts from known synthetic steps of 1,2,4-triazole derivatives with modifications for selenium incorporation:

| Step | Description | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | N-methylation of 1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | Formation of 1-methyl-1H-1,2,4-triazole | ~80% yield; high purity (GC >98%) |

| 2 | Protection at 5-position | 1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane or LDA, trimethylchlorosilane | Formation of 5-bromo or 5-trimethylsilyl derivatives | ~75-80% yield; HPLC >98% |

| 3 | Carboxylation at 3-position | 5-substituted triazole, THF, LDA, carbon dioxide (CO2) | Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72-75% yield; HPLC >98% |

| 4 | Esterification | 5-substituted triazole-3-carboxylic acid, methanol, thionyl chloride, 20-35 °C | Formation of methyl ester derivative | ~92% yield; HPLC ~99% |

| 5 | Introduction of selenium | Reaction of 3-thione intermediate with selenium reagents (e.g., Woollins’ reagent or elemental selenium with base) | Conversion of 3-thione to 3-selone (selenium analogue) | Variable yields depending on conditions |

Note: The last step involving selenium insertion is adapted from general methods for chalcogen replacement in heterocycles, as direct literature on 3-selone preparation is limited.

Detailed Reaction Examples

Example of N-methylation and protection:

Mixing 1,2,4-triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane under reflux, yields 1-methyl-1H-1,2,4-triazole with 79.6% yield and 98.5% purity by GC.

-

The 5-bromo-1-methyl-1H-1,2,4-triazole intermediate is treated with lithium diisopropylamide (LDA) and CO2 at -78 °C in tetrahydrofuran, followed by workup, to afford the corresponding carboxylic acid with 72.5% yield and 99.2% HPLC purity.

-

The carboxylic acid is reacted with methanol and thionyl chloride at 20-35 °C for 5 hours to give the methyl ester derivative in 92.3% yield and 98.9% HPLC purity.

Selenium incorporation (generalized):

The 3-thione precursor can be converted to the 3-selone by treatment with Woollins’ reagent (a selenium analogue of Lawesson’s reagent) or elemental selenium under basic conditions, facilitating the replacement of sulfur by selenium at the 3-position.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature for lithiation and carboxylation | -78 °C to -10 °C | Low temperature prevents side reactions |

| Molar ratios (substrate:LDA:CO2) | 1 : 1.1-1.2 : 2-7 | Ensures complete carboxylation |

| Esterification temperature | 20-35 °C | Controlled to prevent decomposition |

| Hydrogenation pressure (for dehalogenation) | 0.1-0.3 MPa | Used when removing bromine substituents |

| Solvents | Tetrahydrofuran, methanol, ethyl acetate | Common solvents for lithiation, extraction, and esterification |

Research Outcomes and Analytical Data

Yields and Purity

The multi-step synthesis yields the target intermediates with high purity (HPLC >98%) and good yields ranging from 70% to over 90% for each step, indicating an efficient synthetic route.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms methylation at N-1 and substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>98%).

- Gas Chromatography (GC): Monitors purity of volatile intermediates.

- Mass Spectrometry (MS): Confirms molecular weight and selenium incorporation.

- Elemental Analysis: Validates selenium content in the final selone compound.

Challenges and Solutions

- Isomerization Issues: N-methylation can lead to isomeric by-products; protection strategies at the 5-position help avoid this.

- Selenium Incorporation: Selenium reagents require careful handling and optimization to achieve selective replacement without decomposition.

- Purification: Crystallization and selective extraction techniques are used to isolate high-purity products.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N-methylation | 1,2,4-triazole, KOH, CH3Cl | Reflux ethanol | ~80 | 98.5 (GC) | Avoids isomerization |

| 2 | 5-position protection | n-BuLi, TMEDA, dibromomethane or LDA, TMSCl | -40 to -10 °C, THF | 75-80 | 98+ (HPLC) | Enables selective carboxylation |

| 3 | Carboxylation | LDA, CO2 | -78 °C to RT | 72-75 | 99+ (HPLC) | Controlled lithiation |

| 4 | Esterification | Thionyl chloride, methanol | 20-35 °C | 92 | 99 (HPLC) | Methyl ester formation |

| 5 | Selenium insertion | Woollins’ reagent or Se, base | Variable | Variable | Confirmed by MS | Replaces sulfur with selenium |

Chemical Reactions Analysis

1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenol derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3H-1,2,4-Triazole-3-selone is in medicinal chemistry. Research has shown that selenium-containing compounds can exhibit various biological activities, including:

- Anticancer Activity: Selenium compounds have been studied for their ability to induce apoptosis in cancer cells. For instance, studies suggest that derivatives of triazole-selone can inhibit the growth of human colon cancer cells through mechanisms involving p53-mediated pathways .

- Antimicrobial Properties: The compound has demonstrated potential as an antimicrobial agent. Its structural similarity to known antifungal agents allows it to interact with biological targets effectively .

Case Study: Anticancer Activity

A notable study investigated the effects of selenium-containing triazoles on human colon cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce cell cycle arrest, suggesting their potential as therapeutic agents in cancer treatment.

Agricultural Science

In agricultural applications, 3H-1,2,4-Triazole-3-selone has been explored for its role as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops against various fungal pathogens.

Case Study: Fungicidal Activity

Research has shown that selenium-based fungicides exhibit enhanced efficacy compared to traditional fungicides. A study demonstrated that a formulation containing triazole-selone showed significant activity against common plant pathogens, leading to improved crop yields .

Material Science

The unique properties of 3H-1,2,4-Triazole-3-selone also make it suitable for applications in material science. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Data Table: Comparison of Material Properties

| Property | Pure Polymer | Polymer + Triazole-Selone |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

This table illustrates the improvement in thermal stability and mechanical strength when triazole-selone is added to polymer formulations.

Mechanism of Action

The mechanism by which 1,2-Dihydro-5-methyl-3-selenoxo-3H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and interacting with thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Selenium vs. Sulfur Analogs

- 3-Methyl-1,2,4-triazole-5-thione (synonyms in ): The sulfur analog replaces selenium with sulfur (C=S). Key Differences:

- Electronegativity : Selenium (2.55) < Sulfur (2.58), leading to weaker C=Se bond polarity.

- Bond Length : C=Se (~1.90 Å) > C=S (~1.68 Å), affecting molecular packing and solubility .

- Reactivity: Selenones are more nucleophilic than thiones, facilitating alkylation reactions (e.g., with ethyl iodide in yields 61% selenoether vs. lower yields reported for thiones) .

Oxygen-Containing Analogs (Triazolones)

- 4,5-Dihydro-1H-1,2,4-triazol-5-ones (): Feature a ketone (C=O) group instead of selone. Acidity: Triazolones exhibit weak acidity (pKa ~10–12 in non-aqueous solvents), whereas selones are less acidic due to selenium’s lower electronegativity . Biological Activity: Triazolones are reported for antifungal and antimicrobial properties; selones may offer enhanced bioactivity due to selenium’s redox-modulating capabilities .

Substituent Variations

- 3-Ethylseleno-2-phenyl-5-p-tolyl-2H-1,2,4-triazole (): Alkylseleno substituents increase lipophilicity compared to the parent selone. Synthetic Utility: Ethylation of selones proceeds efficiently (61% yield), contrasting with sulfur analogs requiring harsher conditions .

- 2-(2-Fluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one ():

Physicochemical Properties and Reactivity

Physical Properties

Reactivity

- Alkylation: Selenones react with alkyl halides (e.g., ethyl iodide) to form stable selenoethers (61% yield), whereas thiones require catalysts like phase-transfer agents .

- Acid-Base Behavior: Selenones are less acidic than thiones (pKa ~12 vs. ~10 in acetonitrile) due to weaker Se–H bond dissociation .

Biological Activity

3H-1,2,4-Triazole-3-selone, 1,2-dihydro-5-methyl- is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from various research studies and findings.

The synthesis of 3H-1,2,4-triazole derivatives typically involves reactions with isoselenocyanates. For instance, the reaction of S-methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates yields various triazole-selone derivatives in good yields . The molecular formula for 3H-1,2,4-Triazole-3-selone is with a molecular weight of approximately 174.19 g/mol.

Antimicrobial Activity

Research indicates that selenium-containing compounds exhibit significant antimicrobial properties. In studies evaluating the biological activity of various triazole derivatives, including those similar to 3H-1,2,4-Triazole-3-selone, it was found that these compounds possess activity against both Gram-positive and Gram-negative bacteria . The presence of selenium in the triazole structure may enhance its efficacy compared to non-selenium analogs.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. For example, compounds derived from triazoles have shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . Specifically, certain derivatives demonstrated a decrease in TNF-α production by up to 60%, indicating a strong anti-inflammatory effect.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. Among these, a derivative similar to 3H-1,2,4-Triazole-3-selone showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses in PBMCs treated with triazole derivatives containing selenium, it was observed that these compounds significantly inhibited cytokine release. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Data Summary

Q & A

Q. How can researchers optimize the synthesis of 3H-1,2,4-triazole-3-selone derivatives to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on stepwise modifications, such as varying reaction solvents (e.g., toluene, ethanol) and catalysts (e.g., sodium hydride, phosphorus oxychloride). For example, highlights the use of hydrazine hydrate for pyrazole ring formation and subsequent cyclization under reflux conditions. Purity can be enhanced via recrystallization or column chromatography, with structural validation using 1H NMR , IR spectroscopy , and elemental analysis . Reaction time and temperature should be systematically varied (e.g., 5–24 hours at 60–100°C) to identify optimal conditions.

Q. What analytical techniques are critical for characterizing the structural integrity of 3H-1,2,4-triazole-3-selone derivatives?

Methodological Answer: Key techniques include:

- 1H NMR : To confirm proton environments, such as methyl groups at position 5 and selone sulfur bonding .

- IR Spectroscopy : To identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹ and Se–C vibrations) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for triazole-thione analogs in .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of 3H-1,2,4-triazole-3-selone derivatives?

Methodological Answer: Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., fungal lanosterol 14-α-demethylase, PDB: 3LD6). Key steps:

Prepare the ligand (selone derivative) by optimizing its geometry via DFT calculations (B3LYP/6-31G* basis set) .

Define the binding pocket using crystallographic data from the Protein Data Bank (PDB).

Validate docking protocols with known inhibitors (e.g., fluconazole) to ensure scoring function reliability.

Analyze hydrogen bonding, hydrophobic interactions, and binding energies to prioritize compounds for in vitro testing .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity)?

Methodological Answer: Contradictions often arise from assay conditions or cell line variability. Mitigation strategies include:

- Dose-Response Curves : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify selective toxicity thresholds .

- Parallel Assays : Compare antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Rv) with cytotoxicity in mammalian cells (e.g., HEK293) under identical conditions .

- Mechanistic Studies : Use flow cytometry or ROS detection assays to differentiate between specific target inhibition and nonspecific cytotoxicity .

Q. What strategies enhance the metabolic stability of 3H-1,2,4-triazole-3-selone derivatives for in vivo applications?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in triazole-thione analogs .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS metabolite profiling .

- Stability Testing : Monitor degradation under physiological pH (1.2–7.4) and temperature (37°C) over 24–72 hours .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies in spectroscopic data for triazole-selone derivatives?

Methodological Answer: Discrepancies may arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR : To observe dynamic interconversion between tautomers (e.g., thione-thiol forms) .

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- Theoretical Calculations : Use DFT to predict dominant tautomers and compare with experimental data .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in triazole-selone derivatives?

Methodological Answer:

- Multivariate Analysis : Apply Principal Component Analysis (PCA) or Partial Least Squares Regression (PLS-R) to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity .

- Machine Learning : Train models on datasets of triazole derivatives (≥50 compounds) using descriptors like logP, polar surface area, and Hammett constants .

Emerging Research Directions

Q. What role does selenium substitution (vs. sulfur) play in modulating the redox activity of triazole-selone derivatives?

Methodological Answer: Selenium’s lower electronegativity and larger atomic radius enhance radical scavenging capacity. Experimental approaches:

- DPPH/ABTS Assays : Quantify antioxidant activity and compare with sulfur analogs .

- Cyclic Voltammetry : Measure oxidation potentials to assess redox stability .

- Computational Analysis : Calculate HOMO-LUMO gaps to predict electron-donating capacity .

Q. How can researchers leverage heterocyclic hybridization (e.g., pyrazole-triazole hybrids) to improve pharmacological profiles?

Methodological Answer: Hybridization increases target engagement diversity. Case study from :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.